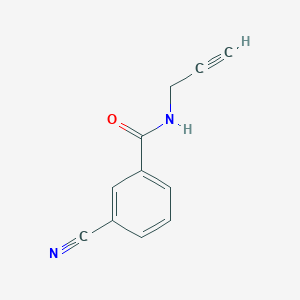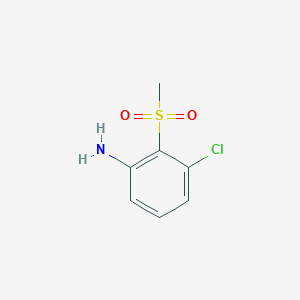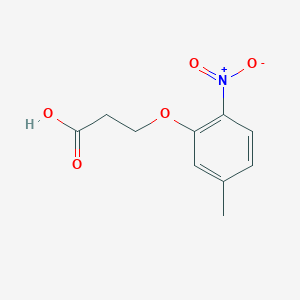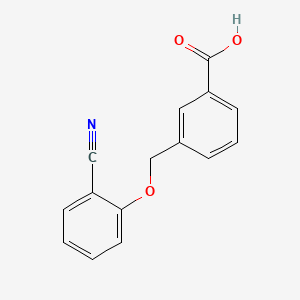
3-cyano-N-(prop-2-yn-1-yl)benzamide
Descripción general
Descripción
3-cyano-N-(prop-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.19 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group with a cyano group at the 3-position and a prop-2-yn-1-yl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 184.19 .Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications Benzene-1,3,5-tricarboxamides (BTAs) are closely related compounds that have seen wide application in various scientific disciplines. Due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior, BTAs are utilized in nanotechnology, polymer processing, and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding demonstrates the potential for similar compounds in materials science and engineering applications (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Research Compounds from cyanobacteria, including cyano-compounds, have been evaluated for their antibacterial, antifungal, and antimycobacterial properties. While not directly mentioning "3-cyano-N-(prop-2-yn-1-yl)benzamide," this highlights the potential for cyano-substituted benzamides in developing new antimicrobial agents, given their structural diversity and bioactive properties (Swain, Paidesetty, & Padhy, 2017).
Amyloid Imaging in Alzheimer's Disease Amyloid imaging agents, such as those containing cyano and benzamide groups, have been developed for in vivo measurement of amyloid in the brain of Alzheimer's disease patients. This application illustrates the potential use of specific benzamide derivatives in medical diagnostics and therapeutics (Nordberg, 2007).
Solvent Properties and Phase Behavior Research Studies on imidazolium- and phosphonium-based ionic liquids with various solutes, including aromatic compounds, demonstrate the relevance of benzamide derivatives in understanding solvent properties and phase behavior. These insights are essential for applications in chemistry and materials science (Visak et al., 2014).
Mecanismo De Acción
Target of Action
This compound is used for proteomics research
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The generation of reactive oxygen species like 1 O 2 and O 2 ˙ − suggests that it may influence oxidative stress pathways
Result of Action
Given its potential role in generating reactive oxygen species, it may induce oxidative stress in cells, which can lead to various cellular responses such as apoptosis or cell survival
Action Environment
The action, efficacy, and stability of 3-cyano-N-(prop-2-yn-1-yl)benzamide can be influenced by various environmental factors. For instance, light conditions may affect its ability to act as a photosensitizer Additionally, factors such as pH, temperature, and the presence of other molecules can also impact its stability and activity
Propiedades
IUPAC Name |
3-cyano-N-prop-2-ynylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h1,3-5,7H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJFRQSACYZLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline](/img/structure/B3363095.png)






![4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3363146.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3363154.png)
![4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363155.png)
![2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B3363162.png)

![N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B3363168.png)
